

Anhydrosafflor Yellow B: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Anhydrosafflor yellow B	
Cat. No.:	B15624003	Get Quote

An in-depth exploration of the chemical properties, biological activities, and experimental methodologies associated with **Anhydrosafflor Yellow B** (AHSYB), a promising bioactive compound for therapeutic development.

Core Compound Data

Anhydrosafflor yellow B is a key water-soluble quinochalcone C-glycoside isolated from the flowers of Carthamus tinctorius L., commonly known as safflower. It is recognized for its significant antioxidative and neuroprotective properties.

Parameter	Value	Reference
CAS Number	184840-84-4	[1][2]
Molecular Formula	C48H52O26	[2][3]
Molecular Weight	1044.91 g/mol	[2][3]
Appearance	Light yellow to yellow solid	[3]

Biological Activity and Therapeutic Potential

Anhydrosafflor yellow B has demonstrated significant therapeutic potential in preclinical studies, particularly in the context of neurological and cardiovascular disorders. Its primary mechanisms of action revolve around its potent anti-inflammatory and antioxidant effects.



Neuroprotection in Cerebral Ischemia

AHSYB exhibits robust neuroprotective effects against cerebral ischemia/reperfusion (I/R) injury.[3][4] Studies have shown that AHSYB can increase neuronal cell viability, reduce infarct volume, and improve neurological function in animal models of stroke.[3][4][5] These effects are largely attributed to its ability to attenuate oxidative stress and apoptosis.[3][4]

One of the key signaling pathways implicated in the neuroprotective action of AHSYB is the SIRT1 (Sirtuin 1) pathway.[3][4] AHSYB upregulates the expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1\alpha).[2][3][4] This activation leads to a reduction in apoptotic markers such as Bax and an increase in the anti-apoptotic protein Bcl-2.[2][3][4]

In addition to the SIRT1 pathway, AHSYB exerts its neuroprotective effects through a potent anti-inflammatory mechanism.[5][6] It has been shown to suppress the expression of pro-inflammatory mediators including heat shock protein 60 (HSP60), toll-like receptor 4 (TLR4), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- α).[5][6] Furthermore, AHSYB treatment leads to a decrease in the activation of the transcription factor NF- κ B p65, a central regulator of inflammation.[5]

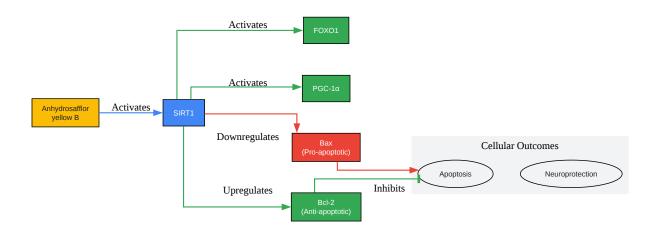
Cardioprotective Effects

Emerging research also points to the cardioprotective potential of **Anhydrosafflor yellow B**. Studies have indicated that AHSYB can protect against myocardial ischemia-reperfusion injury. [7] One of the identified mechanisms for this cardioprotective effect is the inhibition of apoptosis through a mitochondrial-mediated pathway in cardiomyocytes.[8]

Key Signaling Pathways

The therapeutic effects of **Anhydrosafflor yellow B** are mediated by its modulation of specific signaling cascades. The following diagrams illustrate the key pathways involved in its neuroprotective and anti-inflammatory actions.

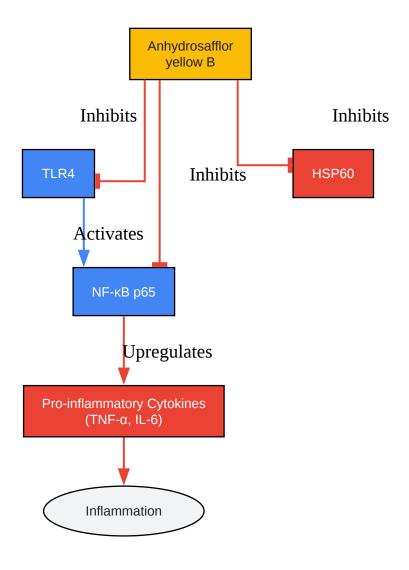




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Caption: SIRT1 signaling pathway activated by Anhydrosafflor yellow B.





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Caption: Anti-inflammatory mechanism of Anhydrosafflor yellow B.

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the efficacy of **Anhydrosafflor yellow B**.

In Vitro Neuroprotection Assay

Objective: To assess the protective effects of AHSYB against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury in primary hippocampal neurons.

Experimental Workflow:





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Caption: Workflow for in vitro neuroprotection studies.

Detailed Methodology:

- Cell Culture: Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.

 [4]
- OGD/R Model: To mimic ischemic conditions, cultured neurons are subjected to oxygenglucose deprivation (OGD) by replacing the normal culture medium with glucose-free Earle's
 Balanced Salt Solution and incubating in a hypoxic chamber (95% N₂, 5% CO₂) for a
 specified period. Reoxygenation is initiated by returning the cells to the normal culture
 medium and incubator conditions.[4]
- AHSYB Treatment: Anhydrosafflor yellow B, dissolved in a suitable solvent, is added to the culture medium at various concentrations (e.g., 40, 60, and 80 μM) during the reoxygenation phase.[1][4]
- Assessment of Neuroprotection:
 - Cell Viability: Quantified using the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.[4]
 - Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.[4]
 - Oxidative Stress Markers: Levels of reactive oxygen species (ROS), malondialdehyde
 (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) are measured using commercially available kits.[1][4]

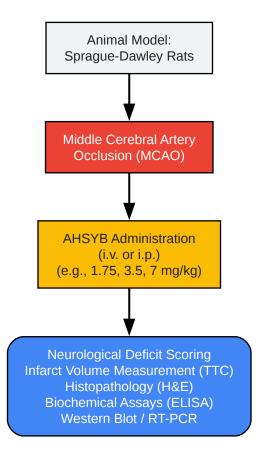


- Protein Expression: Western blot analysis is performed to determine the protein levels of key signaling molecules such as SIRT1, FOXO1, PGC-1α, Bax, and Bcl-2.[2][3][4]
- Gene Expression: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of target genes.[2][3][4]

In Vivo Neuroprotection Assay (MCAO Model)

Objective: To evaluate the neuroprotective effects of AHSYB in a rat model of acute permanent cerebral ischemia.

Experimental Workflow:



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Caption: Workflow for in vivo neuroprotection studies.

Detailed Methodology:



- Animal Model: Adult male Sprague-Dawley rats are used. Acute permanent cerebral ischemia is induced by middle cerebral artery occlusion (MCAO).[5][6]
- AHSYB Administration: AHSYB is administered to the rats, typically via intraperitoneal or intravenous injection, at various doses (e.g., 1.75, 3.5, and 7 mg/kg) following the induction of ischemia.[5][6]
- Assessment of Neuroprotection:
 - Neurological Deficit Scoring: Behavioral tests are conducted to assess neurological function at specific time points after MCAO.[5][6]
 - Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5 triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[5][6]
 - Histopathological Analysis: Brain tissue is examined using hematoxylin and eosin (H&E) staining to assess neuronal damage.
 - Inflammatory Markers: The levels of inflammatory cytokines (TNF- α , IL-6) in the serum and brain tissue are measured using ELISA.[5][6]
 - Protein and Gene Expression: Brain tissue is analyzed by Western blot and RT-qPCR to determine the expression of proteins and genes related to inflammation and apoptosis (e.g., HSP60, TLR4, NF-кВ p65).[5][6]

Conclusion

Anhydrosafflor yellow B is a multifaceted bioactive compound with significant therapeutic promise, particularly in the realm of neuroprotection and potentially cardiovascular health. Its well-defined mechanisms of action, centered on the activation of the SIRT1 pathway and the suppression of inflammatory cascades, provide a strong foundation for its further development as a therapeutic agent. The experimental protocols outlined in this guide offer a framework for researchers to further investigate and validate the pharmacological properties of this compelling natural product.



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